Chloroparaffin

Beschreibung

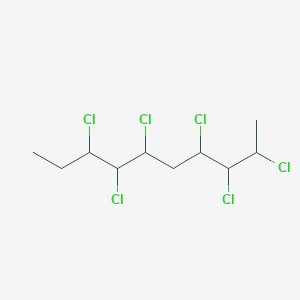

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3,4,6,7,8-hexachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl6/c1-3-6(12)10(16)8(14)4-7(13)9(15)5(2)11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSFPNSXYWWGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(CC(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorowax 500c appears as clear, colorless to light amber viscous liquid. Slight odor or no odor. (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 450 °F (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.35 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 124 °F ; 7.0 mmHg at 163 °F; 18.5 mmHg at 207 °F (NTP, 1992) | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

108171-26-2 | |

| Record name | CHLOROWAX 500C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorinated paraffins (C12, 60% chlorine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108171262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-12, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Transport, Fate, and Distribution of Chloroparaffins

Environmental Persistence and Degradation Pathways

Chloroparaffins are highly persistent in the environment, with their complex congener mixtures posing a significant challenge to understanding their environmental behavior and fate. They have been detected across various environmental compartments, including sediment, soils, air, and biota, and exhibit a high probability of long-range environmental transport. nih.govacs.org The persistence of CPs is influenced by factors such as carbon-chain length and chlorine content, with higher values generally leading to greater persistence. researchgate.net

The environmental transformation of CPs involves several processes, including photodegradation, thermochemical conversion, and biotransformation, with dechlorination often identified as a major reaction pathway. guidechem.comnih.gov

Photochemical Degradation Mechanisms

Photochemical degradation is an important process influencing the environmental fate of aquatic pollutants. gdut.edu.cn

Chloroparaffins generally exhibit poor absorption of ultraviolet (UV) radiation due to their sp3 hybridized structure, making direct photolysis reactions difficult. guidechem.com Studies indicate that direct photolysis of certain chlorinated paraffin (B1166041) congeners, such as 1,12-dichlorododecane, is negligible under sunlight or simulated sunlight conditions. osti.gov Similarly, the direct photolysis of SCCPs has received limited attention due to the lack of appropriate chromophores absorbing light. gdut.edu.cn

While direct photolysis is limited, indirect photolysis plays a more significant role in the degradation of chloroparaffins in sunlit surface waters. This process is facilitated by photochemically-produced reactive intermediates (PPRI), such as hydroxyl radicals (•OH) and hydrated electrons (e-(aq)), which can be formed in surface water following the absorption of light by natural water constituents like dissolved organic matter (DOM) or nitrate. researchgate.netnih.govacs.org

Studies have shown that both hydrated electrons and hydroxyl radicals can degrade short-chain chlorinated paraffins (SCCPs). Hydrated electrons have been demonstrated to degrade highly chlorinated compounds more effectively than hydroxyl radicals under environmentally relevant conditions. researchgate.netnih.gov The degradation rate constants for SCCP model compounds generally show that higher chlorine content leads to higher rate constants for hydrated electrons and lower rate constants for hydroxyl radicals. When the chlorine-to-carbon ratio exceeds approximately 0.6, the second-order rate constants for hydrated electrons become higher than those for hydroxyl radical reactions. researchgate.netnih.gov

For example, in the photochemical degradation of 1-chlorodecane (B1663957) (a model SCCP), •OH was found to be the main reactive species, initiating degradation primarily through the H-abstraction pathway, leading to the formation of dehydrogenation radicals and subsequently alcohols or longer-chain intermediates. gdut.edu.cnnih.gov Photodegradation processes of CPs often follow first-order kinetics, with degradation rates reaching up to 95% under the catalytic action of photosensitizers, yielding end products like H2O, CO2, and HCl. guidechem.com

The following table summarizes the general trends in photochemical degradation rate constants for SCCPs:

| Reactive Species | Effect of Increasing Chlorine Content on Rate Constant |

| Hydrated Electrons (e-(aq)) | Increases researchgate.netnih.gov |

| Hydroxyl Radicals (•OH) | Decreases researchgate.netnih.gov |

Biotransformation Processes

Biotransformation is a crucial factor influencing the environmental fate and accumulation of chloroparaffins. Some CP congeners are readily biodegradable in plants, animals, and microorganisms. nih.govresearchgate.net Potential biotransformation pathways include hydroxylation, dechlorination, chlorine rearrangement, and carbon chain decomposition. nih.govresearchgate.netdntb.gov.ua

Microorganisms play a role in the degradation of chloroparaffins in environmental matrices such as soil, water, and sediment. nih.govresearchgate.net While some studies indicate limitations for certain CPs and microbial species, certain bacteria have shown the capability to degrade CPs. For instance, Gram-positive bacteria like Rhodococcus sp. S45-1 can utilize SCCPs as a sole carbon and energy source, although this process may take 30-100 days. mdpi.comeuropa.eu Gram-negative bacteria, such as Pseudomonas sp. strain 273 and Pseudomonas strain N35, have also been shown to dechlorinate chlorinated alkanes, with dechlorination rates up to 57.5% within 20 days. nih.govmdpi.com

Microbial degradation pathways often involve the cleavage of the C-Cl bond, producing chloride ions, followed by C-C bond breaking, which can degrade long-chain alkanes into shorter-chain alkanes. mdpi.com Co-metabolic dechlorination of CPs by bacteria isolated from soils has also been observed. scies.org In groundwater systems, microbial communities may cooperate to achieve dechlorination and mineralization of SCCPs through anaerobic organohalide respiration or cometabolic degradation processes. researchgate.net

The extent of biodegradation can vary significantly with the degree of chlorination. For example, a 49% chlorinated paraffin showed 25% biodegradation with non-acclimated organisms and 87% with acclimated organisms after 25 days, whereas higher chlorinated paraffins showed no significant oxygen demand. europa.eu

The following table presents examples of microbial degradation of SCCPs:

| Microbial Strain | CP Type/Congener | Degradation Pathway/Observation | Reference |

| Rhodococcus sp. S45-1 | SCCPs | Utilizes as sole carbon/energy source, long degradation time (30-100 days) | mdpi.comeuropa.eu |

| Pseudomonas sp. strain 273 | Chlorinated alkanes | Dechlorination, long cycle (≥20 days) | nih.govmdpi.com |

| Pseudomonas strain N35 | SCCPs | Effective degradation, 57.5% dechlorination within 20 days | mdpi.com |

| Escherichia coli strain 2 | SCCPs | C-Cl bond cleavage, C-C bond breaking, produces shorter alkanes | mdpi.com |

Plants can absorb chloroparaffins from soil or water through roots and from the atmosphere through leaves. guidechem.com Phytotransformation, also known as phytodegradation, involves the breakdown of organic contaminants sequestered by plants through metabolic processes within the plant or the effect of plant-produced compounds like enzymes. hawaii.edu

Studies have demonstrated that plants can transform CPs through various pathways, including carbon chain cleavage, dechlorination, chlorine rearrangement, hydroxylation, sulfation, glycosylation, and the formation of acetylated and amide acid conjugates. nih.govguidechem.comacs.orgnih.govresearchgate.net For instance, pumpkin and soybean plants have been shown to transport and metabolize CPs. In these model plants, carbon chain decomposition products were observed for SCCP isomers with trichlorinated carbon atoms. guidechem.comresearchgate.net Rice seedlings have also been shown to absorb, translocate, and phytovolatilize SCCPs, with phytotransformation being a major removal pathway. acs.orgnih.gov

The degradation efficiency of CPs in plants can depend on their degree of chlorination, with SCCPs being more readily degraded. For example, after 10 days of hydroponic exposure, the content of a highly chlorinated octachlorodecane (67.9% chlorination) was about three times that of a less chlorinated hexachlorodecane (23.6% chlorination), indicating better degradation for less chlorinated congeners. guidechem.com

The following table illustrates plant-mediated transformation of CPs:

| Plant Species | CP Type/Congener | Transformation Pathways Observed | Reference |

| Pumpkin, Soybean | SCCPs | Dechlorination, chlorine rearrangement, carbon chain decomposition | guidechem.comresearchgate.net |

| Rice Seedling | 1,2,5,6,9,10-C10H16Cl6 | Multihydroxylation, -HCl elimination, dechlorination, acetylation, sulfation, glycosylation, amide acid conjugation | nih.govacs.orgnih.gov |

Plant-Mediated Transformation (Phytotransformation)

Phase I Metabolic Reactions (e.g., Hydroxylation, Dechlorination, HCl Elimination)

Phase I metabolic reactions of chloroparaffins involve transformations such as hydroxylation, dechlorination, and hydrogen chloride (HCl) elimination. These reactions often introduce polar functional groups, making the compounds more amenable to further metabolism or excretion.

Hydroxylation: This is a common Phase I reaction, leading to the formation of hydroxylated CP metabolites (OH-CPs). Studies in chicken and human microsomes have shown extensive metabolism resulting mainly in monohydroxylated metabolites and, to a lesser extent, dihydroxylated products. oaepublish.com In bacterial systems, mono- and dihydroxylated CP products have also been observed, notably catalyzed by the LinB enzyme. oaepublish.com

Dechlorination: This process involves the removal of chlorine atoms from the CP molecule. Reductive dechlorination, where chlorine is lost, and oxidative dehalogenation, where a carbon-chlorine bond is replaced by an aldehyde or ketone, are postulated pathways. oaepublish.comresearchgate.net Dechlorination has been proposed as a major metabolic pathway for SCCPs in plants like pumpkins and soybeans. oaepublish.com

HCl Elimination (Dehydrochlorination): This reaction results in the emission of HCl and the formation of chlorinated olefins (COs). oaepublish.comresearchgate.net Bacterial enzymes like LinA2 can catalyze the HCl elimination reaction, converting CPs to chlorinated olefins. oaepublish.commdpi.comnih.gov However, not all SCCP congeners are readily transformed by LinA2; some remain persistent. mdpi.comnih.gov

Phase II Metabolic Reactions (e.g., Acetylation, Sulfation, Glycosylation, Amide Acid Conjugation)

Phase II metabolic reactions involve the conjugation of Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.

Conjugation: Studies in rice cell suspension have shown that the metabolism of SCCPs and MCCPs results in conjugated products, including (hydroxylation-) sulfation and glycosylation conjugates. oaepublish.commdpi.comnih.govacs.orgresearchgate.net Acetylated and amide acid conjugates of CPs have also been observed for the first time in studies involving rice seedlings. nih.govacs.orgresearchgate.net These findings indicate that both Phase I and Phase II reactions occur in the biotransformation of CPs. oaepublish.comresearchgate.net

Animal Biotransformation Pathways

Biotransformation of CPs has been observed in various organisms, including plants, microorganisms, and animals. mdpi.comnih.govresearchgate.netnih.govtandfonline.com In vertebrates, studies using chicken and human liver microsomes have demonstrated that CPs undergo metabolic transformation involving both Phase I and Phase II reactions. oaepublish.comresearchgate.net

Vertebrates: In chicken liver microsomes, extensive metabolism of CPs leads primarily to monohydroxylated metabolites. oaepublish.com Human liver microsomes have shown rapid metabolic processes upon incubation with CPs, resulting in tentative metabolites such as alcohols, ketones, and carboxylic acids. researchgate.netnih.gov C-C bond cleavage has also been observed, leading to the formation of shortened CP forms, including very short-chain chlorinated paraffins (vSCCPs). researchgate.netnih.gov Ketone products are suggested as potential biomarkers for CP exposure. researchgate.netnih.gov

Plants: Plant biotransformation of CPs, as seen in pumpkins, soybeans, and rice cell suspensions, involves dechlorination, chlorine rearrangement, carbon chain decomposition, hydroxylation, and HCl elimination. oaepublish.commdpi.com

Microorganisms: Bacteria can degrade CPs through HCl elimination reactions, producing chlorinated olefins, and also form mono- and dehydroxylated products via enzymes like LinA2 and LinB. oaepublish.commdpi.com

Influence of Chain Length and Chlorination Degree on Biotransformation

The chain length and degree of chlorination significantly influence the biotransformation of chloroparaffins.

Chain Length: Generally, the retention of CPs in the body increases with the degree of chlorination, while carbon chain degradation is inversely related to the degree of chlorination. oaepublish.com For CPs with similar chlorine content, biotransformation rates can be inversely related to chain length. nih.gov Longer chain CPs (LCCPs) may undergo C-C bond cleavage, leading to shorter-chain products and ketones. nih.govresearchgate.net

Chlorination Degree: CPs with lower chlorine content may be more readily metabolized compared to those with higher chlorine content. mdpi.com The degree and position of chlorines on the CP molecule can influence whether congeners are reactive or persistent to bacterial degradation. oaepublish.com

Bioaccumulation: The effects of carbon chain length and chlorination degree on bioaccumulation are not always consistent, but both factors can influence the biomagnification of CPs in organisms. mdpi.com For instance, the bioaccumulation potential of CP congeners can increase with increasing carbon chain length due to increased lipophilicity, but also decrease due to larger molecular sizes. mdpi.com

Abiotic Transformation Processes (Excluding Thermochemical Conversion)

Abiotic transformation processes for chloroparaffins in the environment, excluding thermochemical conversion, are less extensively documented compared to biotic pathways but still contribute to their fate.

Hydrolysis: Hydrolysis to form primary or secondary alcohols is a postulated initial metabolic step. oaepublish.comresearchgate.net

Reductive Dechlorination: This can occur abiotically, leading to the loss of chlorine. oaepublish.comresearchgate.net

Vicinal Halogen Reduction: This process involves the loss of Cl2. oaepublish.comresearchgate.net

Oxidative Dehalogenation: This reaction replaces a carbon-chlorine bond with an aldehyde or ketone. oaepublish.comresearchgate.net

Photodegradation: While not explicitly detailed as a major abiotic pathway in the provided snippets, it's a common abiotic process for persistent organic pollutants.

Adsorption: CPs, particularly MCCPs, are expected to adsorb strongly to particulates due to their low volatility. pops.int LCCPs also show a strong affinity for organic media (soil and sediment) over the aqueous compartment due to their very high Log Kow values and very low water solubility. regulations.gov Once deposited, MCCPs can persist in soil for years or decades, with burial and advective transport being major dissipation processes. epa.gov

Long-Range Environmental Transport Potential

Chloroparaffins, especially SCCPs and MCCPs, exhibit a strong potential for long-range environmental transport. nih.govresearchgate.netacs.orgnih.govpops.intchiron.nodcceew.gov.aunih.govnih.govpops.int SCCPs are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to their persistence, bioaccumulation, toxicity, and long-range transport potential. nih.govchiron.nodcceew.gov.auresearchgate.net MCCPs with carbon chain lengths C14-17 and chlorination levels at or exceeding 45% chlorine by weight also meet the criterion for long-range environmental transport. pops.int

Atmospheric Transport and Deposition

Atmospheric transport is a significant pathway for the global distribution of chloroparaffins, even to remote areas. nih.govresearchgate.netacs.orgdcceew.gov.aunih.govnih.govwww.gov.uk

Volatility and Particulate Association: CPs have low volatility and are expected to adsorb strongly to particulates in the atmosphere. pops.int LCCPs, with high log octanol-air partition coefficients (log KOA > 11), are primarily associated with particles in the atmosphere, which can influence their transport. acs.org

Detection in Remote Areas: Air monitoring data indicate the detection of MCCPs in locations distant from sources, including the Arctic and Antarctica, and at the Tibetan Plateau. pops.intnih.govwww.gov.uk This confirms their potential for transport via the atmosphere. www.gov.uk Short-chain CPs (C10-14 CPs) are more abundant in remote environments compared to source regions, reflecting their higher potential for long-range atmospheric transport. nih.gov

Deposition: Atmospheric wet deposition is a significant source of CPs in water and soil. researchgate.netepa.govnih.govrcees.ac.cn The concentrations of SCCPs and MCCPs in indoor dust have been observed to decrease significantly with increasing floor level, suggesting that contamination is attributed to exogenous atmospheric transport and deposition. nih.gov

Data Tables

Here are interactive data tables summarizing key information on CP biotransformation and transport:

Table 1: Summary of Phase I Metabolic Reactions of Chloroparaffins

| Metabolic Reaction | Description | Observed in | Key Products/Notes | Source |

| Hydroxylation | Addition of hydroxyl (-OH) groups. | Plants (rice, pumpkin, soybean), Bacteria (LinB enzyme), Vertebrates (chicken, human liver microsomes) | Monohydroxylated and dihydroxylated CPs; OH-CPs. | oaepublish.comresearchgate.netmdpi.comnih.govacs.orgresearchgate.netresearchgate.net |

| Dechlorination | Removal of chlorine atoms. | Plants (pumpkin, soybean, rice), Bacteria, Vertebrates (human liver microsomes) | Dechlorinated compounds; can be reductive (loss of Cl) or oxidative (replacement with aldehyde/ketone). | oaepublish.comresearchgate.netmdpi.comnih.govacs.orgresearchgate.netnih.govresearchgate.netnih.gov |

| HCl Elimination (Dehydrochlorination) | Removal of hydrogen chloride (HCl). | Plants (rice), Bacteria (LinA2 enzyme) | Chlorinated olefins (COs). | oaepublish.comresearchgate.netmdpi.comnih.govnih.govacs.orgresearchgate.net |

| C-C Bond Cleavage | Breakdown of the carbon chain. | Plants (pumpkin, soybean), Vertebrates (human liver microsomes) | Shortened CP forms, very short-chain CPs (vSCCPs), ketones, carboxylic acids. | oaepublish.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.net |

Table 2: Summary of Phase II Metabolic Reactions of Chloroparaffins

| Metabolic Reaction | Description | Observed in | Key Products/Notes | Source |

| Acetylation | Addition of acetyl groups. | Plants (rice seedlings) | Acetylated conjugates of CPs. | nih.govacs.orgresearchgate.net |

| Sulfation | Conjugation with sulfate. | Plants (rice cell suspension), Vertebrates (biliary sulfur-containing metabolites) | Sulfation conjugates. | oaepublish.commdpi.comnih.govacs.orgresearchgate.net |

| Glycosylation | Conjugation with glycosyl groups. | Plants (rice cell suspension) | Glycosylation conjugates. | oaepublish.commdpi.comnih.govacs.orgresearchgate.net |

| Amide Acid Conjugation | Conjugation with amide acids. | Plants (rice seedlings) | Amide acid conjugates of CPs. | nih.govacs.orgresearchgate.net |

Table 3: Influence of Chain Length and Chlorination Degree on CP Biotransformation and Transport

| Characteristic | Influence on Biotransformation/Transport | Notes | Source |

| Chain Length | |||

| C10-13 (SCCPs) | Higher potential for long-range atmospheric transport. | More abundant in remote environments than source regions. | nih.gov |

| C14-17 (MCCPs) | Potential for long-range environmental transport. | Adsorb strongly to particulates, detected in remote areas. | pops.intwww.gov.uk |

| C≥18 (LCCPs) | Can undergo C-C bond cleavage. | May form shorter-chain products and ketones; primarily associated with atmospheric particles. | nih.govresearchgate.netacs.org |

| General Trend | Biotransformation rates can be inversely related to chain length. | For similar chlorine content. | nih.gov |

| Chlorination Degree | |||

| Lower Cl Content | More readily metabolized. | Compared to CPs with higher chlorine content. | mdpi.com |

| Higher Cl Content | Increased retention in the body. | Inverse relationship with carbon chain degradation. | oaepublish.com |

| General Trend | Influences reactive vs. persistent congeners. | Depending on degree and position of chlorines. | oaepublish.com |

Chloroparaffins are recognized as persistent, bioaccumulative, and capable of long-range environmental transport, leading to their global distribution across various environmental compartments. pops.intnih.govnih.govfrontiersin.orgrsc.orgpops.intnih.gov

Persistence (P) Chloroparaffins, particularly SCCPs, are considered persistent in the environment. nih.govfrontiersin.orgrsc.orgpops.inttoxoer.comjst.go.jp SCCPs have reported half-lives exceeding one year in sediment and over 0.5 days in air. pops.int MCCPs are also expected to exhibit persistence, with studies indicating their presence in sediments for decades. acs.orgpops.intepa.govresearchgate.net LCCPs are generally not readily or inherently biodegradable, suggesting they meet persistence or very persistent criteria. service.gov.uk

Bioaccumulation (B) and Trophic Transfer CPs demonstrate a significant potential for bioaccumulation in organisms, with lipid content being a primary factor influencing their burden in tissues. nih.govresearchgate.net

Short-Chain Chloroparaffins (SCCPs) : High bioconcentration factors (BCFs) ranging from 1,000 to 50,000 have been measured in various freshwater and marine organisms. pops.inttoxoer.com Field-derived bioaccumulation factors (BAFs) have been observed to exceed one million in vertebrate species from regions like the Great Lakes and Arctic marine mammals. pops.int In a zooplankton–shrimp–fish food web, SCCPs exhibited a trophic magnification factor (TMF) of 2.38, indicating their potential for biomagnification within marine ecosystems. acs.org Logarithm bioaccumulation factors (log BAFs) for individual SCCP congeners ranged from 4.1 to 6.7, further supporting their bioaccumulative nature. acs.org The bioaccumulation factor (BAF) for ΣSCCPs has been reported between 1.18 and 2.74, showing a positive correlation with the logarithm of the octanol-water partition coefficient (log KOW). mdpi.com The uptake and accumulation of CPs in fish from water and food appear to be inversely proportional to molecular weight, meaning CPs with shorter chain lengths and lower chlorine content are taken up more rapidly. canada.ca

Medium-Chain Chloroparaffins (MCCPs) : These compounds are considered potentially very persistent and very bioaccumulative. epa.govepa.gov Field-measured BAFs greater than 5,000 and biomagnification factors (BMF) exceeding 1 suggest that MCCPs bioaccumulate in biota and can biomagnify through food chains. pops.int MCCPs have also shown biomagnification potential in aquatic species and are found to be bioaccumulative in marine mammals and humans. researchgate.net

Long-Chain Chloroparaffins (LCCPs) : Based on their physical-chemical properties and modeling, LCCPs are anticipated to be persistent and bioaccumulative. pops.int Research indicates that LCCPs may be equally or even more bioaccumulative than restricted SCCPs, with both chlorine content and carbon chain length significantly correlating with organic carbon-water (B12546825) partition coefficients (Koc-water). researchgate.net

The following table summarizes observed bioaccumulation data for CPs:

| CP Type | Metric (Range) | Organism/System | Source |

| SCCPs | BCF (1,000–50,000) | Freshwater and marine organisms | pops.inttoxoer.com |

| SCCPs | BAF (>1,000,000) | Vertebrate species (Great Lakes, Arctic marine mammals) | pops.int |

| SCCPs | Log BAF (4.1–6.7) | Individual congeners | acs.org |

| SCCPs | TMF (2.38) | Zooplankton–shrimp–fish food web | acs.org |

| SCCPs | BAF (1.18–2.74) | ΣSCCPs | mdpi.com |

| MCCPs | BAF (>5,000) | Biota | pops.int |

| MCCPs | BMF (>1) | Food chains | pops.int |

Transport Pathways CPs are widely distributed globally through various transport mechanisms, including riverine input, ocean currents, and long-range atmospheric transport from industrial regions. nih.govacs.orgnih.gov The Henry's Law constant values for SCCPs suggest their partitioning from water to air or from moist soils to air, depending on environmental conditions. pops.int CPs can also be transported as suspended particles in water and as dust particles in the air. toxoer.com Shorter-chain CPs (C10–14-CPs) are more prevalent in remote environments, which is attributed to their higher potential for long-range transport. nih.gov

Distribution in Environmental Compartments Chloroparaffins are ubiquitous and have been detected in nearly every environmental compartment worldwide, including air, water, soil, sediment, and biota. pops.intnih.govacs.orgfrontiersin.orgresearchgate.nettoxoer.comjst.go.jp They are expected to partition to sediment and can also partition to soil through the land application of biosolids. epa.govepa.gov CPs bind strongly to soils and sediments. industrialchemicals.gov.au

Air : SCCPs have been detected in individual air samples from the high Arctic, with concentrations ranging from 1 to 8.5 pg/m³. toxoer.com MCCP concentrations in air have been reported between 50 and 690 pg/m³ at Shergyla Mountain and between 800 and 6700 pg/m³ in Lhasa, indicating their long-range atmospheric transport behavior. researchgate.net

Water and Sediment : In Liaodong Bay, SCCP concentrations ranged from 4.1 to 13.1 ng L⁻¹ in seawater and from 65 to 541 ng g⁻¹ (dry weight) in sediment. acs.org In the Huangpu River sediments, CP concentrations were found to be 8.76–1270.7 ng g⁻¹ for SCCPs, 22.03–1730.78 ng g⁻¹ for MCCPs, and from undetected (ND) to 236.86 ng g⁻¹ for LCCPs. mdpi.com

Biota : SCCP concentrations in organisms from Liaodong Bay ranged from 86 to 4400 ng g⁻¹ (wet weight). acs.org

The following table presents typical concentration ranges of CPs in various environmental matrices:

| CP Type | Matrix | Concentration Range | Unit | Source |

| SCCPs | Air | 1–8.5 | pg/m³ | toxoer.com |

| MCCPs | Air | 50–690 (Shergyla), 800–6700 (Lhasa) | pg/m³ | researchgate.net |

| SCCPs | Seawater | 4.1–13.1 | ng/L | acs.org |

| SCCPs | Sediment | 65–541 | ng/g (dw) | acs.org |

| MCCPs | Sediment | 22.03–1730.78 | ng/g | mdpi.com |

| LCCPs | Sediment | ND–236.86 | ng/g | mdpi.com |

| SCCPs | Organisms | 86–4400 | ng/g (ww) | acs.org |

Degradation Pathways CPs undergo various transformation and degradation processes in the environment, which can lead to the formation of different degradation products. guidechem.com

Abiotic Degradation : Hydrolysis of CPs in the aqueous phase is considered insignificant. toxoer.com However, photolysis, particularly indirect photolysis under the catalytic action of photosensitizers, can be a significant degradation pathway for some SCCPs, achieving degradation rates up to 95% and yielding less harmful substances such as H2O, CO2, and HCl. guidechem.comtoxoer.com For example, SCCP mixtures showed rapid photolysis with half-lives of 0.7–5.2 hours in acetone–water, and a 52% chlorine by weight SCCP had a half-life of 12.8 hours in pure water. toxoer.com Thermal decomposition can convert CPs into low-chlorinated compounds, but at high temperatures, it may also generate more persistent and toxic chlorinated aromatic hydrocarbons like polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs). guidechem.com

Biotic Degradation (Biotransformation/Biodegradation) : Some CP congeners are readily biodegradable in various biological systems, including plants, animals, and microorganisms. nih.govresearchgate.net

Microorganisms : Aerobic microorganisms are capable of oxidizing chlorinated paraffins, with the degradation efficiency depending on their acclimatization, chain length, and degree of chlorination. toxoer.com Specific microorganisms, such as Escherichia coli strain 2, have been shown to degrade SCCPs through the cleavage of C-Cl bonds, producing chloride ions (Cl⁻), followed by C-C bond breaking, which results in shorter-chain alkanes. mdpi.com Pseudomonas strain N35 achieved a 57.5% dechlorination rate of SCCPs within 20 days. mdpi.com

Plants : In plants like pumpkins and soybeans, CPs are primarily metabolized through dechlorination, chlorine rearrangement, and carbon chain cleavage. nih.govguidechem.comresearchgate.netoaepublish.com

Animals/Humans : Biotransformation plays a role in the environmental fate of CPs, although the exact conversion mechanisms in animal bodies are not fully understood and appear relatively limited. nih.govguidechem.comresearchgate.net Potential biotransformation pathways include hydroxylation, dechlorination, chlorine rearrangement, and carbon chain decomposition. nih.govresearchgate.net Studies indicate that the retention of CPs in the body increases with the degree of chlorination, while carbon chain degradation is inversely related to it. oaepublish.com Cytochrome P450 enzymes are involved in this degradation, and both phase I and phase II metabolic reactions have been observed. oaepublish.com Interestingly, MCCPs and LCCPs can be converted to SCCPs in vitro. guidechem.com

Partition Coefficients Physicochemical properties, such as partition coefficients, are crucial for understanding the environmental behavior of CPs. The log octanol/water partition coefficients (Kows) for SCCPs in fish and molluscs range from 5.06 to 8.12. toxoer.com Measured saturated vapor pressure (P*) of CP congener groups decreases with increasing carbon chain length and chlorine content. chemrxiv.org Studies on the partitioning behavior of CP technical mixtures between silicone and water (Ksilicone-water) and between organic matter and water (Koc-water) have shown that these partition coefficients can overlap across different categories of CPs (SCCPs, MCCPs, and LCCPs). researchgate.netacs.org This overlap suggests that in-use MCCPs and LCCPs may exhibit bioaccumulation potential comparable to or greater than restricted SCCPs. researchgate.net

Environmental Fate Modeling and Prediction

Environmental fate modeling is essential for predicting the behavior, distribution, and potential risks of chloroparaffins in various environmental compartments, especially given their complex mixture nature.

Models Used Mechanistic, integrated, and dynamic environmental fate and bioaccumulation multimedia models, such as CoZMoMAN , have been employed to evaluate the environmental fate of SCCPs. rsc.orgresearchgate.netcapes.gov.br These models aim to reconcile environmental emissions with observed human exposure levels. rsc.orgresearchgate.net Another significant model, the BETR-Global model , has been utilized to simulate the global dispersion of SCCPs, MCCPs, and LCCPs from 1930 to 2020. nih.gov

Furthermore, Fragment Contribution Models (FCMs) , developed using quantum chemically based methods like COSMO-RS, are used to predict key physicochemical properties such as octanol–water (Kow), air–water (Kaw), and octanol–air (Koa) partition coefficients for SCCP congeners. acs.orgchemrxiv.orgacs.org These FCMs provide predictions with good accuracy (0.1–0.3 log units root-mean-squared errors) and can rapidly estimate properties for a large number of congeners, which is vital given the complexity of CP mixtures. acs.orgchemrxiv.org

Model Performance and Uncertainties The performance of models like CoZMoMAN for SCCPs is comparable to that for well-known persistent organic pollutants such as polychlorinated biphenyls (PCBs), which increases confidence in the model's mechanistic understanding of SCCP environmental fate. rsc.orgresearchgate.net Predicted total concentrations from these models often align with observations, typically within a factor of six. rsc.orgresearchgate.net

However, challenges and uncertainties persist in environmental fate modeling of CPs:

Chlorination Degree Discrepancies : Models have sometimes predicted a higher degree of chlorination for SCCPs in sediments, fish, and humans than what has been observed in actual measurements. rsc.orgresearchgate.net

Parameter Uncertainty : Poorly established environmental half-lives and biotransformation rate constants contribute significantly to uncertainties in the predicted composition and concentrations of CPs. rsc.orgresearchgate.net

Emission Data : Improving the accuracy of predictions requires better constrained estimates of the composition of CP emissions. rsc.orgresearchgate.net

Analytical Limitations : There is a substantial degree of uncertainty and lack of coherence in existing observational data, indicating a need for improved analytical methods and more strategic environmental sampling, particularly in background regions, to achieve better model-measurement agreement. rsc.orgresearchgate.net

Despite these challenges, environmental fate models have successfully estimated environmental concentrations based on emission scenarios. jst.go.jp For example, the BETR-Global model's simulations showed increasing CP concentrations in remote regions like the Arctic, Antarctica, and the Tibetan Plateau from 1930 to 2020, consistent with reported measurements. nih.gov These models also reveal that shorter-chain CPs (C10–14-CPs) are more abundant in remote environments, reflecting their higher potential for long-range transport. nih.gov

Data Gaps Significant data gaps remain in the understanding of CP environmental fate:

Congener-Specific Information : Knowledge regarding the influence of chain length, chlorination degree, constitution, and stereochemistry on tissue distribution, bioaccumulation, and biotransformation is still limited. nih.govresearchgate.net

MCCP and LCCP Fate : The environmental fate of MCCPs and LCCPs remains largely unknown, especially as their production volumes increase to replace SCCPs. frontiersin.orgresearchgate.net

Global Data : There is a critical need for expanded global environmental data on LCCPs, particularly from regions beyond China. frontiersin.orgresearchgate.net

Analytical Standards : Analytical challenges and the lack of specific analytical standards hinder accurate quantification and a comprehensive understanding of the environmental fate of MCCPs and LCCPs. pops.intresearchgate.net

Bioaccumulation and Trophic Transfer of Chloroparaffins

Biomagnification and Trophic Transfer in Food Webs

Factors Influencing Biomagnification (e.g., Food Web Structure, Organism Size, Feeding Habits)

The biomagnification of chloroparaffins in ecosystems is a complex process influenced by various factors, including the structure of the food web, the size of the organisms, and their feeding habits. Studies have shown both biomagnification and biodilution of SCCPs in diverse aquatic and terrestrial food webs, indicating the variability of these processes across different environments and species. researchgate.netresearchgate.netnih.gov

Food web structure plays a critical role, as the transfer of CPs through successive trophic levels can lead to increased concentrations in higher-level predators. For instance, SCCPs and MCCPs have been observed to positively correlate with trophic level in Arctic food webs, including those spanning from cod to polar bears. acs.org However, inconsistencies in biomagnification have been reported, with some studies showing trophic dilution, where concentrations decrease at higher trophic levels. researchgate.netnih.gov This variability highlights the influence of specific food web characteristics and environmental parameters, such as temperature and suspended particles, on the ultimate fate of CPs. researchgate.netnih.gov

Organism size and lipid content are also significant determinants of CP bioaccumulation. The lipid content is a major factor influencing the physical burden of CPs in tissues or organs, as CPs are highly lipophilic and tend to accumulate in fatty tissues. researchgate.netresearchgate.netacs.orgmdpi.com Larger organisms, particularly those at higher trophic levels, may accumulate higher concentrations due to prolonged exposure and dietary intake. Feeding habits dictate the primary route of exposure. Dietary intake is a significant pathway for CP exposure in organisms, including humans, with studies detecting SCCPs in aquatic products. mdpi.com

The following table illustrates some observed trophic magnification factors (TMFs) for SCCPs and MCCPs in different food webs:

| Compound Group | Food Web Type | Location | TMF Range/Value | Citation |

| SCCPs | Marine food web | Liaodong Bay | 2.38 | nih.gov |

| SCCPs | Aquatic food chain | Gaobeidian Lake | 1.6 | researchgate.net |

| SCCPs | Marine food web | East China Sea | 3.98 | nih.gov |

| SCCPs | Zooplankton–shrimp–fish | Liaodong Bay | 2.38 | nih.gov |

| SCCPs | Fish food web | Liaodong Bay | 2.57 | nih.gov |

| SCCPs | Invertebrates–forage fish–lake trout | Lake Michigan and Lake Ontario | 0.97 ± 0.33 | nih.gov |

| MCCPs | Invertebrates–forage fish–lake trout | Lake Michigan and Lake Ontario | 1.2 ± 0.51 | nih.gov |

| SCCPs | Marine food web | Hong Kong | 4.29 | nih.gov |

| MCCPs | Marine food web | Hong Kong | 4.79 | nih.gov |

| SCCPs | Terrestrial food web | Southern China | 2.08 | nih.gov |

| MCCPs | Terrestrial food web | Southern China | 2.45 | nih.gov |

Influence of Molecular Structure on Bioaccumulation Potential

The molecular structure of chloroparaffins significantly dictates their bioaccumulation potential within organisms and across trophic levels. This influence is primarily governed by the carbon chain length, the degree of chlorination, and the specific patterns of chlorine substitution. Understanding these structural relationships is crucial for predicting the environmental fate and ecological impact of different CP congeners. researchgate.netmdpi.comnih.gov

Role of Carbon Chain Length

The carbon chain length is a primary factor influencing the bioaccumulation of chloroparaffins. Generally, the bioaccumulation potential of CPs is influenced by their carbon chain length, with varying trends observed across SCCPs, MCCPs, and LCCPs. researchgate.netmdpi.com

Short-Chain Chloroparaffins (SCCPs, C10–C13): SCCPs are generally considered to have significant bioaccumulation potential and have been globally regulated under the Stockholm Convention due to their persistence and bioaccumulative properties. researchgate.netpops.intwikipedia.orgacs.org Studies have shown that SCCPs can biomagnify in aquatic food webs. researchgate.netmdpi.com The logarithm bioaccumulation factors (BAFs) for SCCPs have been positively correlated with their log K values, indicating that hydrophobicity, which is influenced by chain length, plays a role in their bioaccumulation. mdpi.com

Medium-Chain Chloroparaffins (MCCPs, C14–C17): MCCPs also exhibit bioaccumulation potential, and there is increasing evidence suggesting their persistence and bioaccumulative nature, similar to SCCPs. acs.orgresearchgate.net Constituents with carbon chains longer than C14 and chlorination above 50% by weight may have significant bioaccumulation potential in fish. pops.int Laboratory studies have indicated that C14 chlorinated n-alkanes with certain chlorination levels show bioconcentration factors (BCF) significantly exceeding 5,000 L/kg in fish. pops.intwww.gov.ukpops.int While data for C15, C16, and C17 constituents are less conclusive, they also suggest high bioaccumulation potential. www.gov.ukpops.int

Long-Chain Chloroparaffins (LCCPs, C>17): Data on LCCPs are scarcer compared to SCCPs and MCCPs, but they have been detected in marine mammals. acs.org Increasing carbon-chain length generally results in greater bioaccumulation of polychlorinated alkanes (PCAs) by reducing elimination processes, although correlations to trophic level can be weaker for LCCPs than SCCPs. acs.orgresearchgate.net

The following table summarizes BCF values for certain chloroparaffin congeners:

| Compound | Carbon Chain Length | Chlorine Content (% wt) | BCF Value (L/kg) | Organism | Exposure Type | Citation |

| Chlorinated n-alkane | C14 | 45 | 14,600 | Rainbow Trout | Aqueous | pops.int |

| Chlorinated n-alkane | C14 | 50 | >5,000 (estimated) | Rainbow Trout | Dietary | pops.int |

| Chlorinated n-alkane | C15 | 51 | ~2,000 to >5,000 | Various | Aqueous | www.gov.uk |

| Chlorinated n-alkane | C14-17 | 45 | >5,000 | Daphnia magna | Invertebrate | pops.int |

Role of Chlorine Content and Chlorination Patterns

The percentage of chlorine content and the specific chlorination patterns significantly influence the physicochemical properties of CPs, thereby affecting their bioaccumulation potential. researchgate.netmdpi.comnih.gov

Chlorine Content: The bioaccumulation potential of SCCPs has been shown to depend on their chlorine content. researchgate.net Higher chlorination levels can lead to increased hydrophobicity (indicated by log K), which generally correlates with higher bioaccumulation factors. mdpi.com For example, constituents with carbon chains longer than C14 and chlorination above 50% by weight may have significant bioaccumulation potential. pops.int

Chlorination Patterns: The specific arrangement of chlorine atoms on the carbon chain also plays a role. While general trends exist, knowledge regarding the influence of constitution and stereochemistry on tissue distribution and bioaccumulation is still scarce. researchgate.netnih.gov However, studies on polychlorinated alkanes (PCAs) with varying chlorine content (4–8 Cl atoms) have shown that increasing chlorine content, along with carbon chain length, results in greater bioaccumulation by reducing elimination processes. researchgate.net The main constituents in most commercial CP products have between five and seven chlorine atoms per molecule. pops.int

Impact of Biotransformation on Bioaccumulation

Biotransformation, or metabolism, is a crucial factor that can influence the bioaccumulation of chloroparaffins in organisms. The extent to which CPs are metabolized varies among congeners and species, leading to inconsistent bioaccumulation results. researchgate.netnih.gov

Biotransformation Pathways: Some CP congeners are readily biodegradable in plants, animals, and microorganisms. Potential biotransformation pathways include hydroxylation, dechlorination, chlorine rearrangement, and carbon chain decomposition. researchgate.netnih.govnih.gov

Influence on Bioaccumulation: Biotransformation can reduce the bioaccumulation potential of CPs by converting them into more easily excretable metabolites. However, the impact of biotransformation on bioaccumulation is not always straightforward. For example, some polychlorinated alkanes with a total number of carbon and chlorine atoms between 22 and 30 are slowly, or not, biotransformed in juvenile rainbow trout. researchgate.net Conversely, increasing carbon-chain length and chlorine content can lead to greater bioaccumulation by reducing metabolic elimination processes. researchgate.net

Formation of Metabolites: In some cases, biotransformation can lead to the formation of metabolites that might have different bioaccumulation properties, or even be more toxic, than the parent compound. For example, theoretical metabolism studies have suggested that certain monochlorinated alkane metabolites might be more easily bioaccumulated. oaepublish.com Furthermore, MCCPs and LCCPs can undergo biotransformation and photodegradation, potentially generating toxic substances such as very short-chain chlorinated paraffins (vSCCPs), SCCPs, and chlorinated alcohols. researchgate.net

The complex nature of CP congeners and the variability of biotransformation processes mean that further research is needed to fully understand the influence of chain length, chlorination degree, constitution, and stereochemistry on tissue distribution, bioaccumulation, and biotransformation. researchgate.netnih.gov

Ecotoxicological Investigations of Chloroparaffins

In Vitro and In Vivo Ecotoxicity Studies

Ecotoxicity studies of chloroparaffins have revealed a broad range of adverse effects on both aquatic and terrestrial life. The toxicity of these compounds often varies depending on the carbon chain length and the degree of chlorination, with short-chain chlorinated paraffins (SCCPs) generally exhibiting higher toxicity than medium-chain (MCCPs) and long-chain (LCCPs) congeners.

Aquatic organisms are particularly sensitive to chloroparaffin exposure. usask.ca Studies have demonstrated that CPs can cause a variety of adverse effects, including mortality, growth retardation, and reproductive issues in fish, invertebrates, and algae.

Fish: Research on fish species has highlighted the significant toxicity of certain CP formulations. For instance, a 60-day toxicity test on rainbow trout indicated that 58% chlorinated short-chain length (C10-12) n-paraffins are particularly toxic. epa.gov Chronic effects in fish can manifest as abnormal behavior, altered growth, and lethality. epa.gov Furthermore, studies on marine medaka larvae exposed to SCCPs have shown mortality and growth retardation, which are primarily attributed to neurotoxicity and oxidative stress. nih.govsemanticscholar.org

Invertebrates: Aquatic invertebrates have been shown to be highly sensitive to chloroparaffins, with some formulations demonstrating high acute toxicity. inchem.org Chronic effects observed in species like daphnids and mussels include reduced reproduction and mortality at low concentrations. epa.gov For example, an intermediate chain product has shown chronic effects on daphnids at concentrations between 20 to 35 µ g/litre . inchem.org

Algae: The sensitivity of algae to chloroparaffins can differ between marine and freshwater species. Studies on the freshwater green alga, Selenastrum capricornutum, have shown reductions in cell growth, indicating the potential for CPs to disrupt the base of the aquatic food web. researchgate.net

Table 1: Ecotoxicity of Chloroparaffins in Aquatic Organisms

| Organism | This compound Type | Observed Effects | Reference |

|---|---|---|---|

| Rainbow Trout | 58% chlorinated short-chain (C10-12) | High toxicity, abnormal behavior, growth effects, lethality | epa.gov |

| Marine Medaka Larvae | Short-chain (SCCPs) | Mortality, growth retardation, neurotoxicity, oxidative stress | nih.govsemanticscholar.org |

| Daphnids | Intermediate-chain | Chronic effects on reproduction at 20-35 µg/L | inchem.org |

| Mussels | 58% chlorinated short-chain (C10-12) | Reduced reproduction, mortality | epa.gov |

| Selenastrum capricornutum | Not specified | Reduced cell growth | researchgate.net |

The ecotoxicological effects of chloroparaffins extend to terrestrial ecosystems, impacting both plants and mammals. While generally less toxic to mammals and birds than to aquatic species, chronic exposure can still lead to adverse outcomes. researchgate.net

Plants: Information on the direct toxic effects of chloroparaffins on terrestrial plants is an area of ongoing research. However, their persistence in soil and potential for uptake by plants raises concerns about their entry into the terrestrial food chain.

Mammals: In laboratory studies on mammals, the liver, kidneys, and thyroid have been identified as primary target organs for CP toxicity. inchem.orgnih.gov For SCCPs, the no-observed-adverse-effect-level (NOAEL) in rats has been identified at 10 mg/kg body weight per day, based on effects on the kidney and thyroid. nih.gov For an MCCP, a similar NOAEL was established based on increased kidney weights. nih.gov While acute toxicity is low, chronic exposure to SCCPs has been linked to carcinogenicity in rodents. nih.gov Studies in rats have shown that high doses of SCCPs can inhibit growth rate and increase liver weight. researchgate.net

Table 2: Ecotoxicity of Chloroparaffins in Terrestrial Organisms

| Organism | This compound Type | Target Organs/Effects | NOAEL/LOAEL | Reference |

|---|---|---|---|---|

| Rats | Short-chain (SCCPs) | Kidney, Thyroid | NOAEL: 10 mg/kg bw/day | nih.gov |

| Rats | Medium-chain (MCCPs) | Kidney | NOAEL: 10 mg/kg bw/day | nih.gov |

| Rats | Short-chain (SCCPs) | Liver, growth inhibition | - | researchgate.net |

| Mice | Short-chain (SCCPs) | Liver | - | nih.gov |

Cellular and Molecular Mechanisms of Ecotoxicity

The toxic effects of chloroparaffins at the organismal level are rooted in their interactions with cellular and molecular pathways. Key mechanisms include the induction of oxidative stress, activation of nuclear receptors, and disruption of energy metabolism. usask.canih.gov

A significant mechanism of this compound toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. mdpi.com

In aquatic organisms, exposure to SCCPs has been shown to cause dose-dependent DNA damage, fluctuations in mitochondrial respiration, and an increase in intracellular ROS content, leading to apoptosis. nih.gov Similarly, in terrestrial organisms, CP metabolites are believed to be responsible for the production of ROS, which can damage cellular components and DNA. oaepublish.com Studies on primary chicken embryo hepatocytes have demonstrated that long-chain chlorinated paraffins (LCCPs) can induce apoptosis through oxidative stress. nih.gov Research on cochlea hair cells has also shown that CPs can induce cytotoxicity and apoptosis via ROS accumulation. hznu.edu.cn

Chloroparaffins can interfere with cellular signaling by activating various receptors, including nuclear receptors that regulate gene expression involved in metabolism and other critical functions. usask.canih.gov

One of the key nuclear receptors implicated in CP toxicity is the peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net In rats, SCCPs have been shown to activate PPARα, leading to the downstream expression of genes associated with fatty acid metabolism. researchgate.net This activation is linked to peroxisome proliferation and hepatocellular hypertrophy observed in rodent liver toxicity studies. nih.gov In vitro studies using HepG2 cells have further demonstrated a suppressive effect of SCCPs on human PPARα signaling. usask.ca

Chloroparaffins can disrupt the normal energy metabolism of organisms, affecting processes such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. usask.canih.gov

Inhibition of Gap Junction-Mediated Communication

Chloroparaffins (CPs) have been identified as disruptors of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis, cell growth, and differentiation. The inhibition of GJIC is considered a potential non-mutagenic mechanism of carcinogenesis. nih.govnih.govresearchgate.net Research indicates that this disruption is one of the key toxicological mechanisms of CPs. nih.govresearchgate.net

While direct quantitative data on the inhibition of GJIC by specific this compound congeners is limited in the available literature, the established link between CP exposure and this mode of action is a significant area of ecotoxicological concern. The disruption of this fundamental cellular communication pathway can lead to adverse outcomes at the tissue and organ level.

Impacts on Biomacromolecules

Chloroparaffins have been shown to interact with and cause damage to essential biomacromolecules, including lipids, proteins, and DNA.

Lipids: Short-chain chlorinated paraffins (SCCPs) have been observed to cause damage to lipid membranes. Their lipophilic nature allows them to readily partition into and interact with the lipid bilayer of cell membranes. This interaction can lead to structural changes, affecting membrane integrity and permeability.

Proteins: CPs have demonstrated the ability to bind to proteins. For instance, they have shown affinity for thyroid hormone-related proteins such as transthyretin and the thyroid receptor. This binding can interfere with the normal function of these proteins, potentially leading to downstream endocrine-disrupting effects.

DNA: There is evidence to suggest that medium-chain chlorinated paraffins (MCCPs) can trigger DNA damage. While the precise mechanisms are still under investigation, this genotoxic potential is a significant concern for the long-term health of exposed organisms. nih.gov It is noted that SCCPs have not been found to be mutagenic in bacterial test systems. nih.gov

Developmental Ecotoxicity

Chloroparaffins have been demonstrated to exert developmental toxicity in various non-human biota, with aquatic organisms and avian embryos being key models for investigation.

In zebrafish (Danio rerio) embryos, SCCPs have been shown to induce a range of developmental abnormalities. Studies have indicated that the toxicity of SCCPs during development can be influenced by both the carbon chain length and the degree of chlorination.

Similarly, investigations using a shell-less (ex-ovo) chicken embryo model have revealed the developmental toxicity of SCCPs. Exposure to SCCPs led to reduced survival rates, decreased body length, and impaired blood vessel development in early-stage chicken embryos. nih.gov These effects are thought to be linked to the disruption of thyroid hormone functions. nih.gov

Developmental Toxicity of Short-Chain Chlorinated Paraffins (SCCPs) in Chicken Embryos

| Exposure Group | Effect on Survival | Effect on Body Length | Effect on Blood Vessel Development | Observed Effect on Thyroid Hormones |

|---|---|---|---|---|

| SCCPs-M (2000 ng/g) | Significant reduction | Dose-dependent decrease | Not specified | Not specified |

| SCCPs-H (20,000 ng/g) | Significant reduction | Dose-dependent decrease | Decreased blood vessel length and branch number | Significant reduction in thyroxine (T4) levels |

Neurobehavioral Effects in Aquatic Models (e.g., Zebrafish)

Zebrafish larvae have emerged as a valuable model for assessing the neurobehavioral effects of chloroparaffins. Research has shown that CPs can induce significant alterations in larval behavior, with the severity of these effects being dependent on the chemical structure of the CP mixture.

A study investigating four commercial CP products with varying carbon chain lengths and chlorine contents found that a high-chlorination, short-chain CP product (CP-70) produced the most potent neurobehavioral effects. nih.gov In contrast, a low-chlorination, long-chain CP product (CP-42) had the weakest effects. nih.gov Two different CP-52 products, both with the same chlorine content but different chain lengths, both caused a decrease in locomotion but had differing effects on path angle and social interaction, highlighting the complex structure-activity relationships of these compounds. nih.gov Generally, chlorine content was found to have a more significant impact on neurobehavioral parameters than carbon chain length. nih.gov

Neurobehavioral Effects of Different this compound Mixtures on Zebrafish Larvae

| This compound Mixture | Carbon Chain Length | Chlorine Content | Effect on Locomotion | Effect on Path Angle | Effect on Social Interaction |

|---|---|---|---|---|---|

| CP-42 | Long-chain | Low | Weakest effect | Weakest effect | Weakest effect |

| CP-52 (Type 1) | Mixed | 52% | Inhibition | Altered | Altered |

| CP-52 (Type 2) | Mixed | 52% | Inhibition | Different alteration than Type 1 | Different alteration than Type 1 |

| CP-70 | Short-chain | High | Strongest effect | Strongest effect | Strongest effect |

Immunomodulatory Effects in Wildlife

Chloroparaffins have been shown to exert immunomodulatory effects in wildlife. Studies in mice have demonstrated that exposure to a mixture of C9-13 CPs can lead to significant changes in immune system parameters.

In a study on adult male C57BL/6 mice, exposure to C9-13 CPs resulted in a dose-dependent increase in spleen weight. nih.gov Histological examination revealed delimited germinal centers in the spleens of exposed mice. nih.gov Furthermore, there were notable increases in the populations of splenic lymphocytes, T lymphocytes, and NK cells. nih.gov The ratios of CD3+/CD19+ and CD4+/CD8+ subsets were also elevated, indicating a clear immunomodulatory effect. nih.gov

Immunomodulatory Effects of C9-13 Chlorinated Paraffins in Mice

| Parameter | Effect Observed |

|---|---|

| Spleen Weight | Increased |

| Splenic Histology | Delimited germinal centers |

| Splenic Lymphocytes | Increased population |

| T Lymphocytes | Increased population |

| NK Cells | Increased population |

| CD3+/CD19+ Ratio | Increased |

| CD4+/CD8+ Ratio | Increased |

Endocrine Disrupting Effects in Non-Human Biota

Chloroparaffins, particularly SCCPs, have been identified as endocrine-disrupting chemicals in various in vitro and in vivo models. These compounds can interfere with the endocrine system through multiple pathways.

In vitro studies using reporter gene assays have shown that certain SCCPs can induce estrogenic effects mediated by the estrogen receptor α (ERα). nih.gov Interestingly, some SCCPs also exhibit anti-estrogenic activities. nih.gov Furthermore, one particular SCCP congener (C11-43.20%) has been shown to have antagonistic activity on the glucocorticoid receptor (GR). nih.gov

In the H295R cell line, a model for steroidogenesis, all tested SCCPs stimulated the secretion of 17β-estradiol (E2). nih.gov Some SCCPs also increased the production of cortisol. nih.gov These effects are associated with the upregulation of several steroidogenic genes, including StAR, 17βHSD, CYP11A1, CYP11B1, CYP19, and CYP21. nih.gov In contrast, none of the tested SCCPs showed any agonistic or antagonistic activities against the thyroid receptor β (TRβ) in this particular in vitro model. nih.gov However, other studies have linked CP exposure to disruptions in thyroid hormone levels.

In Vitro Endocrine Disrupting Effects of Selected Short-Chain Chlorinated Paraffins (SCCPs)

| SCCP Mixture | ERα-mediated Estrogenic Effect | Anti-estrogenic Activity | GR Antagonistic Activity | Stimulation of 17β-estradiol (E2) | Increased Cortisol Production |

|---|---|---|---|---|---|

| C10-40.40% | Yes | Yes | No | Yes | No |

| C10-66.10% | Yes | Yes | No | Yes | Yes (at high levels) |

| C11-43.20% | Yes | No | Yes | Yes | Yes (at high levels) |

Species Sensitivity and Comparative Ecotoxicology

The ecotoxicological effects of chloroparaffins vary significantly among different species, highlighting the importance of comparative toxicology in risk assessment. Generally, aquatic organisms are considered to be the most sensitive to the toxic effects of CPs. nih.govresearchgate.net

The toxicity of CPs is also influenced by their chemical structure, specifically the carbon chain length and the degree of chlorination. A comparative study on two different chlorinated paraffins in rats and mice provided insights into these structure-activity relationships. A short-chain, highly chlorinated paraffin (B1166041) (C12, 60% Cl) demonstrated a greater potential for chronic toxicity and carcinogenicity compared to a longer-chain, less chlorinated paraffin (C23, 43% Cl). nih.gov

The C12, 60% Cl mixture caused liver enlargement and kidney damage in rats, as well as liver and thyroid neoplasms in both rats and mice. nih.gov In contrast, the C23, 43% Cl mixture was associated with granulomatous inflammation in the liver and lymphatic system of rats and an increase in malignant lymphomas in male mice. nih.gov These findings underscore that both the biological species and the specific chemical properties of the this compound mixture are critical determinants of the observed toxicological outcomes.

Ecological Consequences and Ecosystem Function Impacts

The primary ecological concerns associated with chloroparaffins stem from their ability to bioaccumulate in living organisms and biomagnify through food webs. nih.govacs.org Due to their high lipophilicity, CPs readily accumulate in the fatty tissues of organisms. acs.org This accumulation is not uniform across different CP groups; short-chain (SCCPs), medium-chain (MCCPs), and long-chain chlorinated paraffins (LCCPs) exhibit different bioaccumulation potentials influenced by their carbon chain length and degree of chlorination. mdpi.comresearchgate.netbohrium.com

Research has consistently shown that CPs are transferred up the food chain, leading to higher concentrations in predators at higher trophic levels. researchgate.netbohrium.com This process, known as trophic magnification, has been observed in various aquatic and terrestrial ecosystems.

Research Findings in Aquatic Ecosystems

Studies in marine and freshwater environments have provided substantial evidence of CP bioaccumulation and biomagnification.

Laizhou Bay, China: A study in Laizhou Bay found that short-chain chlorinated paraffins were widely distributed in water, sediments, and organisms. mdpi.com The average SCCP concentrations were 362.23 ng/L in water and 609.68 ng/g dry weight (d.w.) in sediments. mdpi.com SCCPs were detected in all analyzed organisms, with the highest concentrations found in shellfish. mdpi.com The study calculated logarithm bioaccumulation factors (log BAFs) ranging from 1.18 to 2.74, indicating a high potential for bioaccumulation from the surrounding environment. mdpi.com

Liaodong Bay, North China: In Liaodong Bay, total SCCP concentrations ranged from 86 to 4400 ng/g wet weight (ww) in organisms. acs.org The investigation of the zooplankton-shrimp-fish food web revealed a trophic magnification factor (TMF) of 2.38 for the sum of SCCPs, clearly indicating biomagnification within this marine ecosystem. acs.org

Pearl River Estuary, South China: Research in the Pearl River Estuary measured SCCP concentrations ranging from 870 to 36,000 ng/g lipid weight (lw) in marine biota. nih.gov The biomagnification factor for total SCCPs between oysters and mangrove crabs was 2.40, further confirming the potential for trophic transfer in benthic food webs. nih.gov

Freshwater Lake in Shanghai, China: A study in a freshwater lake food web found that total CP levels in biota ranged from 490 to 20,000 ng/g lipid weight, with MCCPs being the dominant group. researchgate.netbohrium.com The trophic magnification factors were significant for all tested groups: 1.87 for SCCPs, 1.78 for MCCPs, and 1.59 for LCCPs, demonstrating that all major CP classes can biomagnify. researchgate.netbohrium.com

Haima Cold Seep, South China Sea: Even in deep-sea environments, CPs have been detected. In the Haima cold seep, total CP concentrations in biota ranged from 264.7 to 12,874.4 ng/g of lipid weight. acs.org This study was the first to report CP bioaccumulation in a deep-sea ecosystem, with seawater being the primary source for the organisms. acs.org Biomagnification was observed for SCCPs and MCCPs between snails and mussels. acs.org

Concentrations of Chloroparaffins in Various Aquatic Ecosystems

| Location | Matrix | This compound Type | Concentration Range | Reference |

|---|---|---|---|---|

| Laizhou Bay, China | Water | SCCPs | 362.23 ± 81.03 ng/L (average) | mdpi.com |

| Laizhou Bay, China | Sediment | SCCPs | 609.68 ± 90.28 ng/g d.w. (average) | mdpi.com |

| Liaodong Bay, China | Seawater | SCCPs | 4.1 - 13.1 ng/L | acs.org |

| Liaodong Bay, China | Sediment | SCCPs | 65 - 541 ng/g d.w. | acs.org |

| Liaodong Bay, China | Organisms | SCCPs | 86 - 4400 ng/g ww | acs.org |

| Pearl River Estuary, China | Seawater | SCCPs | 180 - 460 ng/L | nih.gov |

| Pearl River Estuary, China | Sediment | SCCPs | 180 - 620 ng/g d.w. | nih.gov |

| Pearl River Estuary, China | Marine Biota | SCCPs | 870 - 36,000 ng/g lw | nih.gov |

| Freshwater Lake, Shanghai | Biota | Total CPs | 490 - 20,000 ng/g lw | researchgate.netbohrium.com |

| Haima Cold Seep, South China Sea | Biota | Total CPs | 264.7 - 12,874.4 ng/g lw | acs.org |

Abbreviations: d.w. = dry weight; ww = wet weight; lw = lipid weight; SCCPs = Short-Chain Chlorinated Paraffins; CPs = Chloroparaffins.

Bioaccumulation and Trophic Magnification of Chloroparaffins

| Location / Study | Parameter | Value | This compound Type | Significance |

|---|---|---|---|---|

| Laizhou Bay, China | log BAF | 1.18 - 2.74 | SCCPs | Indicates high bioaccumulation potential. mdpi.com |

| Liaodong Bay, China | TMF | 2.38 | ∑SCCPs | Demonstrates biomagnification in the marine food web. acs.org |

| Pearl River Estuary, China | BMF (oyster-crab) | 2.40 | Total SCCPs | Implies potential biomagnification in benthos. nih.gov |

| Freshwater Lake, Shanghai | TMF | 1.87 | SCCPs | Shows significant trophic magnification for all CP groups. researchgate.netbohrium.com |

| 1.78 | MCCPs | |||

| 1.59 | LCCPs |

Abbreviations: BAF = Bioaccumulation Factor; TMF = Trophic Magnification Factor; BMF = Biomagnification Factor; SCCPs = Short-Chain Chlorinated Paraffins; MCCPs = Medium-Chain Chlorinated Paraffins; LCCPs = Long-Chain Chlorinated Paraffins.

Impacts on Soil and Microbial Ecosystems

The ecological consequences of chloroparaffins are not limited to aquatic environments. Terrestrial ecosystems, particularly soil environments, are also significantly impacted.

A study at a former CP production plant found that soil microbial community composition and diversity were significantly influenced by SCCPs. nih.gov Despite other contaminants being present at higher concentrations, SCCPs showed a notable effect on the microbial structure. nih.gov The research identified specific keystone bacterial genera, such as Acinetobacter, Brevibacterium, and Stenotrophomonas, whose presence and interactions were shaped by the CP contamination. nih.gov This suggests that chloroparaffins can alter the fundamental structure of soil microbial communities, which may, in turn, affect crucial ecosystem functions like nutrient cycling and organic matter decomposition. nih.govnih.gov The microbial community appeared to respond to the contamination by forming networks with the potential for degrading chlorinated organic compounds. nih.govnih.gov

The long-range atmospheric transport of CPs means that even remote ecosystems like the Arctic are not safe from their impact. acs.org The detection of SCCPs, MCCPs, and even LCCPs in Arctic marine wildlife indicates that these industrial chemicals are global pollutants, posing a threat to sensitive polar ecosystems. acs.org The presence of CPs in these remote areas highlights the widespread nature of their ecological consequences, extending far beyond the regions of their primary production and use. nih.govacs.org

Human Exposure Assessment and Health Risk Characterization of Chloroparaffins

Human Biomonitoring Studies

Human biomonitoring involves the measurement of chemicals or their metabolites in human specimens such as blood, milk, or hair to assess internal exposure. nih.gov Such studies have become crucial in understanding the extent of human contact with CPs.

Detection and Quantification in Human Blood and Serum